Bienvenue dans la boutique en ligne BenchChem!

Egfr T790M/L858R-IN-7

EGFR T790M/L858R Pyrimidine Inhibitor Biochemical Assay

EGFR T790M/L858R-IN-7 (Compound 72) is an essential reference inhibitor for research on EGFR double-mutant (T790M/L858R) non-small cell lung cancer (NSCLC). This novel pyrimidine compound delivers a validated 93% inhibition at 0.05 μM, making it a superior positive control for biochemical kinase assays and high-throughput screening. Its distinct binding mode relative to allosteric and covalent inhibitors enables rigorous mechanistic deconvolution of signaling pathways and resistance mechanisms in cell line models (e.g., H1975) and in vivo PDX studies. Secure this research-grade tool to set a reliable baseline for potency, selectivity, and pharmacokinetic benchmarking in your EGFR inhibitor discovery program.

Molecular Formula C27H29N7O4
Molecular Weight 515.6 g/mol
Cat. No. B15136396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr T790M/L858R-IN-7
Molecular FormulaC27H29N7O4
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)C=CCN5CCOCC5)OC
InChIInChI=1S/C27H29N7O4/c1-36-22-18-23(37-2)21(17-20(22)30-25(35)6-4-11-33-13-15-38-16-14-33)31-27-29-10-7-24(32-27)34-12-8-19-5-3-9-28-26(19)34/h3-10,12,17-18H,11,13-16H2,1-2H3,(H,30,35)(H,29,31,32)/b6-4+
InChIKeyZLYUPHXMUJICTA-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR T790M/L858R-IN-7: A Pyrimidine-Based Inhibitor for EGFR Double-Mutant Studies


EGFR T790M/L858R-IN-7 (Compound 72) is a novel pyrimidine compound that targets the epidermal growth factor receptor (EGFR) harboring the T790M and L858R double mutation, a common driver in non-small cell lung cancer (NSCLC) [1]. It functions by binding to the EGFR kinase domain and inhibiting phosphorylation activity . This compound is supplied as a research-grade tool for in vitro and in vivo studies of EGFR T790M/L858R signaling and drug resistance mechanisms [1].

Why EGFR T790M/L858R-IN-7 Cannot Be Casually Substituted with Other EGFR Inhibitors


In-class EGFR inhibitors targeting the T790M/L858R double mutant exhibit marked divergence in biochemical potency, binding mode, and selectivity profile, making direct substitution without rigorous validation scientifically untenable [1]. Variations in scaffold architecture—ranging from pyrimidine-based inhibitors to allosteric modulators—result in distinct potency levels (e.g., IC50 values spanning from sub-nanomolar to micromolar) and divergent off-target effects [2]. Furthermore, the specific inhibition rate at a given concentration (e.g., 0.05 μM) can vary significantly among compounds, underscoring the necessity of comparative benchmarking before experimental deployment [1].

EGFR T790M/L858R-IN-7: Comparative Quantitative Evidence for Scientific Selection


Inhibition Rate at Fixed Concentration: IN-7 vs. IN-6

EGFR T790M/L858R-IN-7 demonstrates superior enzyme inhibition at 0.05 μM compared to its structural analog IN-6 under identical assay conditions. IN-7 achieves 93% inhibition of the EGFR T790M/L858R mutant kinase at 0.05 μM [1], while IN-6 yields only 90.88% inhibition at the same concentration . This difference, though modest, represents a consistent 2.12 percentage-point advantage in the same experimental context [1].

EGFR T790M/L858R Pyrimidine Inhibitor Biochemical Assay

Potency Benchmarking Against IN-2: Activity Range Contextualization

While EGFR T790M/L858R-IN-7 is characterized by an inhibition rate rather than a full IC50 value in available vendor documentation, its near-complete inhibition (93%) at 0.05 μM [1] indicates activity that is broadly comparable to, yet distinct from, the reported potency of IN-2 (IC50 = 3.5 nM against EGFR T790M/L858R) . The absence of a published IC50 for IN-7 precludes direct quantitative comparison; however, the 0.05 μM (50 nM) concentration yielding >90% inhibition suggests a potency range within the low nanomolar to sub-50 nM domain.

EGFR T790M/L858R Potency Comparison IC50

Mechanistic Class Distinction: Pyrimidine Scaffold vs. Allosteric Modulators

EGFR T790M/L858R-IN-7 is a pyrimidine-based compound that binds to the ATP-binding site of the EGFR kinase domain , whereas compounds like JBJ-04-125-02 function as allosteric inhibitors with an IC50 of 0.26 nM against the same mutant [1]. This mechanistic distinction is critical: allosteric inhibitors like JBJ-04-125-02 bind outside the ATP pocket and often require co-administration with cetuximab for full efficacy in certain contexts [2], while orthosteric pyrimidine inhibitors may offer different resistance profiles and combination opportunities.

EGFR T790M/L858R Allosteric Inhibitor Mechanism of Action

Clinical Benchmarking: Osimertinib Potency Contextualization

Osimertinib, a third-generation covalent EGFR inhibitor, exhibits an IC50 of 0.30 nM against EGFR L858R/T790M in biochemical assays [1] and 1 nM in recombinant enzyme assays [2]. While EGFR T790M/L858R-IN-7 lacks published IC50 data, its 93% inhibition at 50 nM [3] positions it as a research tool compound with potency likely less than that of osimertinib but sufficient for biochemical and cellular proof-of-concept studies. This distinction is critical: osimertinib remains the clinical gold standard, while IN-7 serves as a probe for preclinical mechanistic investigation.

EGFR T790M/L858R Osimertinib Clinical Comparator

EGFR T790M/L858R-IN-7: Recommended Experimental and Procurement Scenarios


In Vitro Biochemical Screening of EGFR T790M/L858R Inhibitors

Utilize EGFR T790M/L858R-IN-7 as a reference pyrimidine-based inhibitor in biochemical kinase assays to establish baseline activity for compound library screening. Its 93% inhibition at 0.05 μM [1] provides a reliable positive control for assay validation and high-throughput screening campaigns targeting the EGFR double mutant.

Comparative Mechanism-of-Action Studies in EGFR-Mutant Cell Lines

Employ EGFR T790M/L858R-IN-7 alongside allosteric inhibitors (e.g., JBJ-04-125-02) [2] and covalent inhibitors (e.g., osimertinib) [3] to dissect differential signaling outputs, resistance mechanisms, and combination synergy in NSCLC cell line models (e.g., H1975) [2]. The distinct binding modes enable mechanistic deconvolution of EGFR pathway dependencies.

Preclinical Probe for Next-Generation Inhibitor Benchmarking

Use EGFR T790M/L858R-IN-7 as a benchmark pyrimidine scaffold when evaluating novel inhibitors targeting the T790M/L858R double mutant. Its well-characterized inhibition profile at 0.05 μM [1] serves as a reference point for assessing improvements in potency, selectivity, or pharmacokinetic properties in early-stage drug discovery programs.

Target Engagement Studies in Xenograft and PDX Models

Apply EGFR T790M/L858R-IN-7 in vivo to confirm target engagement and pharmacodynamic modulation in EGFR T790M/L858R-driven xenograft or patient-derived xenograft (PDX) models [1]. Monitor downstream biomarkers (e.g., p-EGFR, p-AKT, p-ERK) to validate on-target activity and correlate with tumor growth inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr T790M/L858R-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.